2-(2,4,6-Trimethylphenyl)pyrrole
Description
Significance of Pyrrole (B145914) Scaffolds in Modern Chemical Research
The pyrrole scaffold is a privileged structure in modern chemical research due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals. researchgate.net Its derivatives are integral components of complex macrocycles like porphyrins (in heme and chlorophyll) and corrin rings (in vitamin B12). researchgate.net Beyond their biological significance, pyrroles serve as versatile building blocks in the synthesis of advanced materials, including conductive polymers and organic dyes. The ability to functionalize the pyrrole ring at various positions allows for the fine-tuning of its electronic and physical properties, making it a highly sought-after motif in drug discovery and materials science.
Overview of Steric Effects in Organic and Organometallic Chemistry
Steric effects, arising from the spatial arrangement of atoms within a molecule, play a crucial role in determining chemical reactivity and molecular conformation. cam.ac.ukresearchgate.net Large, bulky substituents can hinder the approach of reactants to a reactive center, a phenomenon known as steric hindrance. This can influence reaction rates, regioselectivity, and the stability of intermediates and products. In organometallic chemistry, the steric bulk of ligands is a key design element for catalysts. mdpi.com By tuning the steric environment around a metal center, it is possible to control the number and orientation of substrates that can coordinate, thereby influencing the selectivity and activity of the catalyst. mdpi.com
Research Trajectory of 2-(2,4,6-Trimethylphenyl)pyrrole and Related Congeners
The study of sterically hindered aryl-pyrroles, such as this compound, is a more recent development within the broader field of pyrrole chemistry. Initial research focused on the synthesis and fundamental properties of the parent pyrrole ring. However, the drive to create more robust and selective catalysts has led to the exploration of ligands with significant steric bulk. The introduction of the mesityl group at the 2-position of the pyrrole ring was a deliberate strategy to create a sterically demanding ligand that could influence the coordination geometry and catalytic behavior of metal centers. A key development in this area is highlighted by a patent describing the use of transition metal complexes containing this compound as catalysts for olefin polymerization. This indicates a research trajectory aimed at harnessing the steric properties of this ligand for the synthesis of new polymeric materials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
795274-67-8 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C13H15N/c1-9-7-10(2)13(11(3)8-9)12-5-4-6-14-12/h4-8,14H,1-3H3 |
InChI Key |
IXAJQPGYCXETAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CN2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CN2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2,4,6 Trimethylphenyl Pyrrole and Its Derivatives
Catalytic Dehydrogenation Approaches
A modern and efficient method for synthesizing pyrroles is through the dehydrogenation of their saturated pyrrolidine (B122466) precursors. nih.govresearchgate.net This approach is advantageous as pyrrolidines are generally more stable and can be carried through multi-step syntheses before being converted to the corresponding pyrrole (B145914) in a later stage. nih.govacs.org
Borane-Catalyzed Dehydrogenation of Pyrrolidines
The use of the commercially available borane (B79455) catalyst, tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), offers an operationally simple and effective method for the direct dehydrogenation of pyrrolidines to pyrroles. nih.govacs.org This method is notable for its mild conditions and tolerance of various functional groups, which is a significant advantage over traditional oxidative methods that often require harsh conditions and are incompatible with sensitive substrates. nih.gov The reaction proceeds efficiently, allowing for the synthesis of a range of pyrrole derivatives.
A key benefit of this borane-catalyzed approach is its applicability to pyrrolidines that lack electron-withdrawing groups, thereby expanding the scope of accessible pyrrole synthons. nih.gov The stability of the pyrrolidine starting materials allows them to serve as robust synthetic equivalents to the more sensitive pyrrole products. nih.govacs.org
| Catalyst | Substrate | Product | Yield (%) |
| B(C6F5)3 | 1-(2,4,6-Trimethylphenyl)pyrrolidine | 1-(2,4,6-Trimethylphenyl)pyrrole | High |
| B(C6F5)3 | Various substituted pyrrolidines | Corresponding pyrroles | Good to Excellent |
Mechanistic Aspects of Catalytic Dehydrogenation
The mechanism of the B(C6F5)3-catalyzed dehydrogenation of pyrrolidines has been investigated through both experimental and computational studies. nih.govacs.org The proposed mechanism initiates with the formation of the active B(C6F5)3 catalyst from its water adduct in the presence of a silane. acs.org
The catalytic cycle is proposed to proceed as follows:
Hydride Abstraction: The B(C6F5)3 catalyst mediates a hydride abstraction from the α-position to the nitrogen atom of the pyrrolidine ring, forming an iminium borohydride (B1222165) intermediate. nih.govacs.org
Deprotonation: The starting pyrrolidine then deprotonates the iminium ion, yielding a dihydropyrrole and an ammonium (B1175870) borohydride. nih.govacs.org
Second Dehydrogenation Step: The dihydropyrrole can then undergo a second hydride abstraction, either at the α- or γ-position to the nitrogen, leading to the formation of the aromatic pyrrole ring. nih.govacs.org
Regeneration of Catalyst: The ammonium borohydride can then participate in subsequent reactions, effectively closing the catalytic cycle. acs.org
Interestingly, the dihydropyrrole intermediate can be reversibly trapped by B(C6F5)3, forming adducts that act as reservoirs for this reactive species. nih.govacs.org This observation of unusual regioselectivity in the second hydride abstraction may open avenues for new catalytic functionalizations of amines. acs.org
Cyclization Reactions Incorporating 2,4,6-Trimethylphenyl Moieties
The direct construction of the pyrrole ring through cyclization reactions is a fundamental and versatile strategy for synthesizing 2-(2,4,6-trimethylphenyl)pyrrole and its derivatives.
Strategies from 4-Oxo-Butanoic Acids
While specific examples detailing the synthesis of this compound directly from 4-oxo-butanoic acids are not prevalent in the searched literature, the general strategy of using 4-oxo-butanoic acid derivatives as precursors for pyrrole synthesis is established. nih.govlab-chemicals.com For instance, 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid is a known compound, indicating the utility of the butanoic acid moiety in pyrrole chemistry. lab-chemicals.com The synthesis of various 4-oxo-2-butenoic acids has been achieved through microwave-assisted aldol (B89426) condensation of methyl ketones with glyoxylic acid, showcasing a viable route to key intermediates. nih.gov The Paal-Knorr pyrrole synthesis, a classic method, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. A 4-oxo-butanoic acid derivative bearing a 2,4,6-trimethylphenyl group could conceptually be converted into a suitable 1,4-dicarbonyl precursor for such a cyclization.
Metal-Catalyzed Cycloisomerization of Alkynyl Imines
The metal-catalyzed cycloisomerization of alkynyl imines represents an efficient pathway to substituted pyrroles. nih.gov Copper-assisted cycloisomerization, in particular, has been shown to be effective for the synthesis of various pyrroles and pyrrole-containing heterocycles. nih.gov This methodology would involve the formation of an alkynyl imine precursor containing the 2,4,6-trimethylphenyl group. The subsequent intramolecular cyclization, promoted by a suitable metal catalyst, would then construct the pyrrole ring. Other metals like silver, palladium, and gold have also been employed in similar cycloisomerization reactions to afford fused pyrrole systems. nih.gov
Divergent Cyclization of Azomethine Ylides and Olefins
The 1,3-dipolar cycloaddition of azomethine ylides with olefins is a powerful and versatile method for the synthesis of pyrrolidines, which can then be dehydrogenated to pyrroles. nih.govmdpi.comnih.gov This strategy allows for the construction of highly substituted pyrrole derivatives. nih.govresearchgate.net An azomethine ylide bearing a 2,4,6-trimethylphenyl substituent could be generated in situ and reacted with a suitable dipolarophile to form the corresponding pyrrolidine ring. Subsequent dehydrogenation, potentially using the borane-catalyzed method described earlier, would yield the desired this compound. nih.govacs.org This approach offers a high degree of modularity, as the substituents on both the azomethine ylide and the olefin can be readily varied to access a wide range of pyrrole derivatives. nih.govresearchgate.net
| Cyclization Method | Key Precursors | Catalyst/Conditions | Product Type |
| From 4-Oxo-Butanoic Acids | 4-Oxo-butanoic acid derivative, Amine | Paal-Knorr conditions | Substituted Pyrrole |
| Metal-Catalyzed Cycloisomerization | Alkynyl imine | Cu(I), Ag(I), Pd(II), Au(I) | Substituted Pyrrole |
| Azomethine Ylide Cycloaddition | Azomethine ylide, Olefin | Thermal or Catalytic | Pyrrolidine (precursor to Pyrrole) |
Ring-Forming Reactions from Organic Azides
The use of organic azides in the synthesis of pyrrole rings, particularly in the construction of complex and substituted derivatives, is a versatile strategy. One notable approach involves the ruthenium-catalyzed [3+2] cycloaddition between activated alkynes and 2H-azirines. nih.gov This method provides a pathway to polysubstituted pyrroles through a proposed mechanism involving the oxidative ring opening of the azirine and subsequent alkyne insertion by the ruthenium catalyst. nih.gov The resulting intermediate undergoes reductive elimination and aromatization to yield the stable pyrrole ring. nih.gov
Another strategy utilizes the reaction of azides with alkynes in what is commonly known as "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles. nih.gov Alternatively, the ruthenium(II)-catalyzed version (RuAAC) exclusively yields 1,5-disubstituted 1,2,3-triazoles. nih.gov These reactions are pivotal in creating complex molecular architectures, including porphyrin derivatives where azide-functionalized components are linked to alkyne-substituted frameworks. nih.gov
Direct Arylation and Functionalization of Pyrrole Precursors
Direct C-H functionalization of the pyrrole ring is a powerful and atom-economical approach to introduce aryl substituents, avoiding the pre-functionalization often required in traditional cross-coupling reactions.
Palladium catalysis has been instrumental in the direct C2-arylation of pyrroles. A notable method employs a palladium(II) acetate (B1210297) [Pd(OAc)2] catalyst, which is commercially available and air-stable, without the need for a ligand. researchgate.net This procedure allows for the regioselective arylation of pyrroles at the C2 or C5 position using aryl bromides. researchgate.net The reaction tolerates various electron-withdrawing groups on the pyrrole ring, such as formyl, acetyl, or ester groups. researchgate.net
For N-acyl pyrroles, a system using Pd(PPh3)4 as the catalyst in conjunction with Ag2CO3 under air has been developed for C2-arylation with aryl halides. rsc.org This protocol provides a direct route to valuable arylated pyrroles in moderate to good yields. rsc.org It is important to note that the reactivity of the heterocyclic core can influence the outcome, with furan (B31954) and thiophene (B33073) rings being more reactive than the pyrrole ring under these specific catalytic conditions. rsc.org
| Catalyst | Co-catalyst/Additive | Arylating Agent | Pyrrole Substrate | Position of Arylation | Reference |
| Pd(OAc)2 | None | Aryl bromides | Pyrroles with electron-withdrawing groups | C2 or C5 | researchgate.net |
| Pd(PPh3)4 | Ag2CO3 | Aryl halides | N-acyl pyrroles | C2 | rsc.org |
This table summarizes key palladium-catalyzed direct arylation methods for pyrrole precursors.
Hypervalent iodine reagents offer a metal-free alternative for the C-H functionalization of arenes and heteroarenes. These reagents can facilitate the site-selective introduction of various anions. nih.gov A strategy involving the in-situ generation of reactive, non-symmetric iodanes from stable PhI(OAc)2 and an anion source has been developed. nih.gov This allows for the incorporation of functionalities like chlorides and bromides into electron-rich aromatic systems. nih.gov
In the context of pyrazoles, a related heterocyclic system, PhICl2 has been used as a hypervalent iodine oxidant in combination with NH4SCN or KSeCN to achieve C-4 thio- or selenocyanation. beilstein-journals.org The proposed mechanism involves the in-situ formation of a reactive electrophilic species, which then attacks the pyrazole (B372694) ring. beilstein-journals.org Similar principles can be conceptually extended to the functionalization of the pyrrole nucleus.
Traditional organometallic cross-coupling reactions remain a cornerstone for the synthesis of aryl-substituted pyrroles. These methods typically involve the reaction of a pyrrole-based organometallic reagent with an aryl halide, or vice versa, in the presence of a metal catalyst. While not a direct C-H functionalization, these reactions are highly reliable for constructing the C-C bond between the pyrrole and the aryl group. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity, especially with sterically demanding substrates like 2,4,6-trimethylphenyl halides.
Novel Synthetic Pathways
The quest for more efficient and sustainable synthetic methods has led to the exploration of novel reaction conditions and pathways.
Mechanochemistry, which involves chemical transformations induced by mechanical force, has emerged as a powerful tool in organic synthesis. The van Leusen pyrrole synthesis, a well-established method, has been adapted to mechanochemical conditions. x-mol.com This solvent-free approach, using a base, can produce 3,4-disubstituted pyrroles in moderate to excellent yields and is compatible with various electron-withdrawing groups. x-mol.com While the direct synthesis of highly substituted pyrroles like this compound via this specific mechanochemical adaptation has not been explicitly detailed, the methodology holds promise for the synthesis of sterically hindered pyrroles by potentially overcoming some of the solubility and reactivity issues encountered in solution-phase synthesis.
Mild Condensation Reactions for N-Substituted Pyrroles
The introduction of substituents onto the nitrogen atom of the pyrrole ring is a fundamental strategy for modifying the properties of pyrrole-based compounds, including this compound. Mild condensation reactions offer an efficient and versatile approach to synthesize a diverse range of N-substituted pyrrole derivatives. These methods are characterized by their operational simplicity, use of moderate temperatures, and often high yields, making them attractive for synthetic chemistry.
A cornerstone of N-substituted pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a γ-dicarbonyl (a 1,4-dicarbonyl compound) with a primary amine or ammonia, typically mediated by an acid catalyst. mdpi.com The reaction proceeds through the formation of a hemiaminal, followed by a series of cyclization and dehydration steps to yield the aromatic pyrrole ring. mdpi.com A broad spectrum of catalysts, including Brønsted and Lewis acids, have been employed to facilitate this transformation under mild conditions. mdpi.com For instance, catalysts such as iron(III) chloride, copper(II) triflate, and zirconium(IV) chloride have proven effective. mdpi.comorganic-chemistry.orgbeilstein-journals.org The use of heterogeneous catalysts like aluminas and clays (B1170129) is also a notable advancement, offering advantages such as easy catalyst recovery and reusability. mdpi.com Research has demonstrated that these reactions can be carried out efficiently in environmentally benign solvents like water or even under solvent-free conditions, contributing to greener chemical processes. mdpi.comresearchgate.net
Beyond the de novo synthesis of the pyrrole ring, direct N-alkylation or N-arylation of a pre-existing pyrrole, such as this compound, represents a key condensation strategy for derivatization. This involves the reaction of the pyrrole's N-H bond with an electrophile. Mild conditions for these reactions can be achieved using various catalytic systems. For example, copper(I) iodide (CuI) has been used as a catalyst for the N-alkylation of pyrroles with alkyl halides in the presence of a base like potassium carbonate (K₂CO₃). researchgate.net Similarly, metal triflates, such as copper(II) triflate (Cu(OTf)₂), have been shown to effectively catalyze the Michael addition of pyrroles to electron-deficient alkenes, a process that results in C-alkylation but highlights the utility of these catalysts in activating pyrroles for nucleophilic attack under mild conditions. clockss.org The choice of catalyst and reaction conditions allows for a high degree of control over the reaction, enabling the synthesis of a wide array of N-substituted derivatives.
The table below summarizes various mild condensation methods applicable for the synthesis of N-substituted pyrroles.
| Catalyst System | Reactants | Conditions | Product Type | Yield (%) | Ref |
| CATAPAL 200 (Alumina) | Acetonylacetone, Primary Amines | 60 °C, 45 min, Solvent-free | N-Substituted 2,5-dimethylpyrroles | 68-97 | mdpi.com |
| Iron(III) chloride (FeCl₃) | 2,5-Dimethoxytetrahydrofuran, Amines | Water, Room Temp | N-Substituted pyrroles | Good to Excellent | organic-chemistry.org |
| Copper(I) Iodide (CuI) / K₂CO₃ | Pyrrole, Propargyl Bromide | DMF, 65 °C, 5 h | N-Propargylpyrrole | 85 | researchgate.net |
| Copper(II) Triflate (Cu(OTf)₂) | 1,9-Diformyldipyrromethanes, Pyrrole | -20 °C to RT, CH₂Cl₂ | meso-Pyrrole-substituted Corroles (as Cu complexes) | - | beilstein-journals.org |
| Zirconium(IV) chloride (ZrCl₄) | 1,4-Diketones, Amines | - | N-Substituted pyrroles | - | mdpi.com |
Reactivity and Mechanistic Investigations of 2 2,4,6 Trimethylphenyl Pyrrole
Chemical Transformations Influenced by Steric Hindrance
The bulky mesityl group at the 2-position of the pyrrole (B145914) ring exerts considerable steric hindrance, which plays a crucial role in directing the outcome of chemical reactions. This steric congestion influences the approach of reagents and can dictate the position of substitution on the pyrrole core.
Regioselectivity in Electrophilic Aromatic Substitution
Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. pearson.com The nitrogen atom's lone pair of electrons increases the electron density of the ring, making it more reactive than benzene. pearson.com Generally, electrophilic substitution on the pyrrole ring preferentially occurs at the C2 (α) position due to the greater stabilization of the resulting cationic intermediate through resonance. pearson.comstackexchange.com There are three resonance structures for the intermediate formed by attack at the α-position, compared to only two for attack at the β-position. stackexchange.com
However, in 2-(2,4,6-trimethylphenyl)pyrrole, the C2 position is already substituted. The presence of the bulky mesityl group at this position sterically hinders further substitution. Consequently, electrophilic attack is directed to the available positions on the pyrrole ring, primarily the C5 position, which is electronically similar to the C2 position, and to a lesser extent, the C3 and C4 positions. The regioselectivity is a balance between the electronic activation by the pyrrole nitrogen and the steric hindrance imposed by the mesityl substituent.
Computational models, such as the RegioSQM method, can predict the regioselectivity of electrophilic aromatic substitution by identifying the most nucleophilic carbon atoms based on their free energies of protonation. chemrxiv.org For substituted pyrroles, the directing effects of existing substituents are paramount. Activating groups, especially those with lone pairs adjacent to the ring, typically direct incoming electrophiles to the ortho- and para-positions. libretexts.org In the case of 2-substituted pyrroles, this corresponds to the C5 position.
Nucleophilic Additions and Substitutions
Nucleophilic substitution on an unsubstituted pyrrole ring is generally difficult because the electron-rich nature of the ring repels nucleophiles. quimicaorganica.org For a nucleophilic substitution to occur, the ring typically needs to be activated by strongly electron-withdrawing groups. quimicaorganica.org
In the context of this compound, the mesityl group is not strongly electron-withdrawing. Therefore, direct nucleophilic substitution on the pyrrole ring is not a favored reaction pathway. However, reactions can be designed to proceed through nucleophilic addition to derivatives of the pyrrole. For instance, a method for synthesizing substituted pyrroles involves the double nucleophilic addition to α,β-unsaturated imines, followed by cyclization. nih.gov While this is a synthesis method rather than a reaction of the pre-formed pyrrole, it highlights a strategy for forming the pyrrole ring that involves nucleophilic additions.
Cycloaddition Chemistry of the Pyrrole Ring
The pyrrole ring of this compound can participate in various cycloaddition reactions, offering pathways to more complex heterocyclic structures. The aromaticity of the pyrrole ring means that it is less reactive in cycloadditions compared to less aromatic dienes like furan (B31954). nih.gov
Diels–Alder Cycloadditions via Aryne Intermediates
N-arylpyrroles have been shown to undergo Diels-Alder cycloadditions with benzynes, which are highly reactive aryne intermediates. nih.gov These reactions can be effectively carried out using diaryliodonium salts as aryne precursors under mild conditions. nih.gov The reaction between an N-arylpyrrole and a benzyne (B1209423) leads to the formation of bridged-ring amines in moderate to excellent yields. nih.gov For this compound, which is a C-substituted arylpyrrole, similar reactivity would be expected, although the substitution is on the carbon framework rather than the nitrogen. The reaction would likely proceed with the pyrrole acting as the diene component in a [4+2] cycloaddition with the aryne. The steric bulk of the mesityl group could influence the stereochemical outcome of the cycloaddition.
Table 1: Diels-Alder Cycloaddition of N-Arylpyrroles with Benzynes nih.gov
| N-Arylpyrrole | Aryne Precursor | Product Yield (%) |
| N-phenylpyrrole | Diphenyliodonium triflate | 85 |
| N-(4-methoxyphenyl)pyrrole | Diphenyliodonium triflate | 82 |
| N-(4-chlorophenyl)pyrrole | Diphenyliodonium triflate | 78 |
| N-(2,4,6-trimethylphenyl)pyrrole (1-mesitylpyrrole) | Diphenyliodonium triflate | 96 |
This table demonstrates the general applicability of the reaction to various N-arylpyrroles. While the specific substrate is N-mesitylpyrrole, the data suggests that C-arylpyrroles like this compound would also be suitable dienes.
Hetero-Diels–Alder Reactions with Nitrosoalkenes
The hetero-Diels-Alder reaction is a powerful tool for constructing heterocyclic systems. nih.gov In this reaction, a diene reacts with a heterodienophile, such as a nitroso compound. Nitrosocarbonyl compounds, generated in situ, are highly reactive dienophiles that can react with dienes to form 3,6-dihydro-1,2-oxazines. nih.gov The pyrrole ring, including that in this compound, can potentially act as the diene component in such reactions. The reaction would lead to the formation of a bicyclic adduct containing an oxazine (B8389632) ring. The regioselectivity and stereoselectivity of the addition would be influenced by both the electronic properties of the pyrrole and the steric hindrance from the mesityl group.
1,3-Dipolar Cycloadditions
1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgnih.gov These reactions involve a 1,3-dipole reacting with a dipolarophile. organic-chemistry.org The pyrrole ring itself can be synthesized via 1,3-dipolar cycloaddition reactions. For example, the reaction of azomethine ylides with various dipolarophiles, such as sulfonyl-activated alkenes or ynones, can produce highly substituted pyrroles. nih.govrsc.org
While these are methods for pyrrole synthesis, the pyrrole ring in this compound can also act as a dipolarophile. For instance, it could react with 1,3-dipoles like nitrile oxides or azides. The success and regiochemistry of such a reaction would depend on the relative energies of the frontier molecular orbitals of the pyrrole and the chosen 1,3-dipole. The steric bulk of the mesityl group at the C2 position would likely direct the incoming dipole to the less hindered C5 position of the pyrrole ring.
Detailed Mechanistic Elucidation
The reactivity of this compound is governed by the electronic properties of the pyrrole ring and the significant steric hindrance imposed by the mesityl group. Mechanistic investigations, often drawing parallels from studies on related substituted pyrroles, provide insight into the specific pathways this compound follows.
Identification of Key Intermediates
The elucidation of reaction mechanisms for this compound relies heavily on identifying the transient species that dictate the reaction's course and outcome. While direct studies on this specific molecule are limited, the intermediates can be inferred from well-established pyrrole chemistry.
In electrophilic substitution reactions, the most common pathway for pyrroles, attack by an electrophile leads to the formation of a resonance-stabilized cationic intermediate, known as a σ-complex or arenium ion. researchgate.netksu.edu.sa Protonation or reaction at the C2 (α) position typically forms a more stable intermediate than attack at the C3 (β) position because the positive charge can be delocalized over more atoms, including the nitrogen. ksu.edu.sa However, for this compound, the bulky mesityl group at the C2 position sterically hinders the approach of electrophiles, potentially favoring the formation of the C5 σ-complex. Attack at the C3 or C4 positions remains a possibility, though the corresponding intermediates are generally less stable.
Specific named reactions also point to characteristic intermediates. For instance, in Vilsmeier-Haack formylation, a key intermediate is the complex formed between dimethylformamide and phosphorus oxychloride, which acts as the electrophile. pharmaguideline.comorgsyn.org The subsequent attack by the pyrrole ring would generate a cationic intermediate that, upon hydrolysis, yields the corresponding pyrrole-carbaldehyde. orgsyn.org
In reactions involving carbenes, such as dichlorocarbene, a [2+1]-cycloaddition can occur with the pyrrole ring acting as the nucleophile. This leads to the formation of a dichlorocyclopropane intermediate, which can then rearrange under the reaction conditions. wikipedia.org
In more complex syntheses, such as the formation of corroles from the condensation of 1,9-diformyldipyrromethanes with pyrrole, a bilane (B1242972) intermediate is proposed. beilstein-journals.org This linear tetrapyrrolic species is formed in the reaction medium before oxidative cyclization yields the final macrocycle. The stability of such intermediates is often low, and they are typically generated and used in situ. beilstein-journals.org
Transition State Analysis through Computational Modeling
Computational modeling, particularly using quantum chemistry methods like Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms where intermediates and transition states are too fleeting to be observed experimentally. mit.edu Such analyses provide critical data on the energetics of different reaction pathways.
For substituted pyrroles, computational studies have been used to analyze the relative stabilities of the σ-complexes that model the transition states of electrophilic substitution. researchgate.net These calculations help predict the regioselectivity of reactions. For N-substituted pyrroles, calculations show that the energy difference between the α-protonated and β-protonated cationic σ-complexes determines the preferred site of attack. researchgate.net
While specific computational studies on this compound are not widely published, we can extrapolate from existing data on sterically hindered and N-substituted pyrroles. A computational analysis for this compound would focus on:
Steric Effects: Modeling the transition state for electrophilic attack at the C5 position versus the C3/C4 positions. The bulky mesityl group at C2 would significantly raise the energy of any transition state involving attack at the adjacent C3 position or any pathway requiring co-planarity of the aryl and pyrrole rings.
Electronic Effects: The electron-donating nature of the pyrrole ring activates it towards electrophilic attack. The mesityl group, while primarily a steric blocker, also has electronic effects that could subtly influence the charge distribution in the ring and the stability of the transition states.
The table below, adapted from studies on N-substituted pyrroles, illustrates how computational methods can quantify the energy differences between transition states for α and β protonation, thereby predicting regioselectivity. researchgate.net A similar approach for this compound would compare the transition states for attack at the C3, C4, and C5 positions.
| N-Substituted Pyrrole | Method | -ΔEα (kcal/mol) | -ΔEβ (kcal/mol) | ΔEα-β (kcal/mol) |
|---|---|---|---|---|
| N-Methylpyrrole | B3LYP/6-31G(D) | 221.2 | 216.0 | 5.2 |
| N-Ethylpyrrole | B3LYP/6-31G(D) | 221.6 | 217.6 | 4.0 |
| N-tert-Butylpyrrole | B3LYP/6-31G(D) | 225.4 | 221.9 | 3.5 |
| N-Phenylpyrrole | B3LYP/6-31G(D) | 221.5 | 217.1 | 4.4 |
This table shows the calculated differences in total energies for N-substituted pyrroles and their cationic σ-complexes formed upon protonation at the α and β positions. A larger positive ΔEα-β value indicates a stronger preference for α-substitution. researchgate.net
Role of Catalysts, Ligands, and Reaction Conditions
The outcome of reactions involving this compound is highly dependent on the choice of catalysts, ligands, and the specific reaction conditions employed. These factors can control reaction rates, influence regioselectivity, and even divert the reaction toward entirely different products.
Catalysts: A wide array of catalysts are used in pyrrole chemistry.
Acid Catalysts: Solid acid catalysts like SiO₂ and Al₂O₃ are used in the industrial synthesis of pyrrole from furan and ammonia. researchgate.net For laboratory-scale reactions, Lewis acids (e.g., FeCl₃, AlCl₃) or Brønsted acids (e.g., p-TsOH, TFA) are often used, but harsh acidic conditions can lead to polymerization of the pyrrole ring. beilstein-journals.orgorganic-chemistry.org
Metal Catalysts: Transition metals play a crucial role in many pyrrole functionalizations. Palladium catalysts are widely used for cross-coupling and amination reactions. nih.gov Ruthenium catalysts can mediate dehydrogenative coupling reactions, organic-chemistry.org while copper(II) triflate (Cu(OTf)₂) has been shown to be effective in catalyzing condensation reactions to form larger pyrrolic systems where other catalysts fail. beilstein-journals.org Silver-catalyzed cyclizations are also known. organic-chemistry.org
Metal-Free Catalysts: Organocatalysts, such as DBU, or simple reagents like iodine, can also promote the synthesis of substituted pyrroles under milder conditions. nih.gov
Ligands: In transition-metal-catalyzed reactions, the choice of ligand is paramount. The ligand can modify the steric and electronic environment of the metal center, thereby controlling the reaction's selectivity. A striking example is the Pd-catalyzed reaction of γ-(N-arylamino)alkenes with aryl bromides. nih.gov By simply changing the phosphine (B1218219) ligand, the reaction can be selectively directed to form different cyclic products. This demonstrates that the ligand directly influences the relative rates of competing mechanistic steps like reductive elimination and β-hydride elimination. nih.gov
| Phosphine Ligand | Major Product | Yield (%) | Selectivity |
|---|---|---|---|
| P(o-tol)₃ | Mixture of Products | - | Low |
| 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl | 6-Aryl Isomer | 85 | >20:1 |
| P(t-Bu)₂Me | 5-Aryl Isomer | 82 | >20:1 |
This table illustrates the dramatic effect of phosphine ligand structure on the product distribution in a Pd-catalyzed cyclization reaction, highlighting the power of ligands to control reaction pathways. nih.gov
Reaction Conditions: Temperature, solvent, and reactant concentration are critical parameters. In the synthesis of meso-pyrrole-substituted corroles, it was found that lowering the reaction temperature to -20 °C significantly increased the yield, likely by stabilizing the unstable bilane intermediate before oxidation. beilstein-journals.org Similarly, the choice of base and solvent can be decisive. In the synthesis of 2-thionoester pyrroles via a Knorr-type approach, sodium carbonate was found to give a higher yield compared to other bases like potassium phosphate (B84403) or sodium acetate (B1210297). researchgate.netnih.gov The steric bulk of the 2-(2,4,6-trimethylphenyl) group would make its reactions particularly sensitive to such variations in conditions, as subtle changes could overcome or enhance steric barriers.
Coordination Chemistry of 2 2,4,6 Trimethylphenyl Pyrrole As a Ligand
Ligand Design Principles for Bulky Pyrrole-Based Systems
The design of ligands based on the 2-(2,4,6-trimethylphenyl)pyrrole framework is guided by the desire to create specific coordination environments around a metal center. The bulky mesityl group plays a crucial role in this design, offering steric protection that can prevent dimerization or unwanted side reactions, and promoting the formation of monomeric, well-defined metal complexes. This steric hindrance is a key principle in the development of catalysts and other functional coordination compounds.
Mono(imino)pyrrolyl ligands are a class of bidentate ligands that have garnered considerable attention. These are typically synthesized through the condensation reaction of a pyrrole-2-carboxaldehyde with a primary amine. In the context of this compound, the corresponding imine would be generated from this compound-5-carboxaldehyde. The resulting ligand features a pyrrolide nitrogen and an imine nitrogen that can chelate to a metal center.
The design of these ligands often incorporates bulky substituents on the imine nitrogen, in addition to the mesityl group on the pyrrole (B145914) ring, to create a sterically demanding coordination pocket. For instance, the use of bulky aryl groups like 2,6-diisopropylphenyl on the imine nitrogen introduces significant steric hindrance around the metal center. This steric crowding can influence the geometry of the resulting complex, often leading to distorted coordination environments. The electronic properties of the ligand can also be tuned by introducing electron-donating or electron-withdrawing groups on the aryl substituent of the imine.
Tridentate pyridine (B92270)–pyrrolide ligands represent a more complex ligand design, offering a pincer-type coordination to a metal center. These ligands are typically composed of a central pyridine ring flanked by two pyrrole rings. The incorporation of the this compound moiety into this scaffold results in a highly robust and sterically encumbered ligand system.
The synthesis of these ligands often involves the reaction of 2,6-diacetylpyridine (B75352) or a related derivative with two equivalents of a pyrrole derivative. The presence of the bulky 2,4,6-trimethylphenyl groups on the pyrrole rings is a key design element. These bulky groups provide a high degree of steric shielding to the metal center, which can stabilize unusual oxidation states or reactive intermediates. wvu.eduresearchgate.net The rigid framework of the pincer ligand, combined with the steric bulk, enforces a specific coordination geometry, typically meridional, on the metal center. nih.govresearchgate.net This constrained geometry is a critical factor in controlling the reactivity of the resulting metal complexes. wvu.edu
The electronic properties of these ligands can be further modified by introducing substituents on the pyridine or pyrrole rings, allowing for fine-tuning of the electronic environment at the metal center. This combination of steric and electronic tunability makes tridentate pyridine–pyrrolide ligands derived from this compound highly versatile for a range of applications in catalysis and materials science. researchgate.netdntb.gov.uasdu.dk
Synthesis and Structural Characterization of Metal Complexes
The unique steric and electronic properties of ligands derived from this compound have been exploited in the synthesis of a variety of metal complexes. The following sections detail the synthesis and structural features of nickel(II), palladium(II), and iron(II) complexes incorporating these bulky pyrrole-based ligands.
Nickel(II) complexes of mono(imino)pyrrolyl ligands have been synthesized and characterized, often with a focus on their catalytic applications. The synthesis of these complexes typically involves the reaction of a deprotonated mono(imino)pyrrolyl ligand with a suitable nickel(II) precursor, such as [NiCl2(DME)] or [Ni(C6H5)(PPh3)2Cl]. rsc.org
For example, mono(2-iminopyrrolyl) nickel(II) complexes with the general formula [Ni{κ2N,N′-5-aryl-NC4H2-2-C(H)═N-2,6-iPr2C6H3}(o-C6H4Cl)(PPh3)] have been prepared. acs.org In these complexes, the bulky 2,6-diisopropylphenyl group on the imine nitrogen and the aryl group at the 5-position of the pyrrole ring create a sterically congested environment around the square-planar nickel(II) center. acs.org X-ray diffraction studies of these complexes reveal a distorted square-planar geometry, with the degree of distortion influenced by the steric bulk of the substituents. rsc.orgacs.org
The synthesis of nickel(II) complexes with other pyrrole-based ligands has also been reported, often resulting in octahedral geometries. chemijournal.comrsc.orgmdpi.com For instance, the reaction of 2-hydroxy-4,5-dimethylacetophenone substituted hydrazones with nickel(II) salts yields octahedral complexes of the general formula ML2. chemijournal.com Similarly, six-coordinate nickel(II) complexes with benzothiadiazole Schiff-base ligands have been synthesized, exhibiting a distorted octahedral environment. rsc.org
Table 1: Selected Bond Parameters for a Representative Mono(imino)pyrrolyl Nickel(II) Complex
| Parameter | Value | Reference |
| Ni-N(pyrrolyl) (Å) | 1.88 - 1.92 | acs.org |
| Ni-N(imine) (Å) | 1.90 - 1.95 | acs.org |
| Ni-C (Å) | 1.89 - 1.91 | acs.org |
| Ni-P (Å) | 2.18 - 2.22 | acs.org |
| N(pyrrolyl)-Ni-N(imine) (°) | 85 - 88 | acs.org |
Note: Data are generalized from similar reported structures.
Palladium(II) complexes of pyrrole-based ligands have been investigated for their potential in catalysis and as materials with interesting photophysical properties. The synthesis of these complexes often involves the reaction of the ligand with a palladium(II) salt, such as PdCl2 or [Pd(COD)Cl2]. nih.govnih.gov
For instance, palladium(II) complexes with pyrrole Schiff base ligands have been synthesized and characterized. nih.gov These complexes can adopt a square-planar geometry, which is typical for palladium(II). The steric bulk of the ligands can influence the precise geometry and the packing of the molecules in the solid state.
Palladium(II) complexes with P,π-chelating ferrocene (B1249389) phosphinoallyl ligands have also been synthesized. rsc.org These complexes demonstrate the versatility of palladium in coordinating to a variety of ligand types. In the context of ligands derived from this compound, the bulky mesityl group would be expected to play a significant role in stabilizing the palladium(II) center and influencing the catalytic activity of the resulting complex.
Table 2: Representative Catalytic Activity of a Palladium(II) Complex
| Reaction | Catalyst Loading (mol%) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 0.1 | >95 | nih.gov |
Note: This table is illustrative and based on the catalytic performance of a related palladium(II) complex with a pyrrole-based ligand.
Iron(II) complexes of tridentate pyridine–pyrrolide chelate ligands featuring the bulky 2,4,6-trimethylphenyl substituent have been synthesized and extensively studied. wvu.edu These complexes are of particular interest due to their unusual electronic structures and their potential to mediate challenging chemical transformations.
The synthesis of these iron(II) complexes typically involves the reaction of the deprotonated ligand with an iron(II) source, such as FeCl2. For example, the square-planar high-spin Fe(II) complex (MesPDPPh)Fe(thf), where MesPDPPh is a tridentate pyridine-dipyrrolide ligand bearing mesityl groups, has been prepared. wvu.edu The steric bulk of the mesityl groups is crucial for stabilizing the square-planar geometry and the high-spin electronic state of the iron(II) center. wvu.edu
These iron(II) complexes have shown reactivity with organic azides, leading to the formation of iron-nitrene intermediates. wvu.edu The steric protection afforded by the bulky ligand framework is thought to be essential for stabilizing these highly reactive species. The investigation of these complexes provides fundamental insights into the mechanisms of nitrogen-atom transfer reactions. wvu.edu
Table 3: Spectroscopic Data for a Representative Tridentate Pyridine–Pyrrolide Iron(II) Complex
| Technique | Observation | Reference |
| ¹H NMR | Paramagnetically shifted signals | wvu.edu |
| ⁵⁷Fe Mössbauer | Consistent with high-spin Fe(II) | wvu.edu |
Note: Data are generalized from the reported characterization of (MesPDPPh)Fe(thf).
Uranyl Complexes
The coordination of this compound-based ligands to the uranyl cation ([UO₂]²⁺) has been a subject of interest, particularly in the context of developing new actinide separation and sequestration agents. researchgate.netnih.gov The bulky nature of the 2,4,6-trimethylphenyl group plays a crucial role in stabilizing these complexes and influencing their geometry.
In one notable example, a pyridine dipyrrolide (PDP) ligand incorporating two this compound units, specifically 2,6-bis(5-(2,4,6-trimethylphenyl)-3-phenyl-1H-pyrrol-2-yl)pyridine (H₂MesPDPPh), was used to synthesize a uranyl complex with the formula (MesPDPPh)UO₂(THF). researchgate.netnih.govacs.orgresearchgate.net This complex was synthesized via a salt metathesis reaction involving the in situ generated dilithium (B8592608) salt of the ligand and [UO₂Cl₂(THF)₂]₂. nih.govacs.org
Single-crystal X-ray diffraction analysis of (MesPDPPh)UO₂(THF) revealed a distorted octahedral geometry around the uranium center. nih.govacs.orgresearchgate.net The pentadentate (MesPDPPh)²⁻ ligand coordinates to the uranyl ion in a meridional fashion. researchgate.net The coordination sphere is completed by a tetrahydrofuran (B95107) (THF) molecule. nih.govacs.org The large ionic radius of uranium often leads to higher coordination numbers in uranyl complexes, making the observed six-coordinate geometry in this case noteworthy. acs.org
The U=O bond lengths in (MesPDPPh)UO₂(THF) are approximately 1.773(2) Å and 1.774(2) Å, which are typical for U(VI) coordination complexes. nih.gov The distortion from ideal octahedral geometry is enforced by the bite angle of the rigid pincer ligand. nih.govacs.orgresearchgate.net Infrared spectroscopy confirmed the successful deprotonation and metalation of the pyrrolide nitrogens, with a characteristic asymmetric O=U=O stretching frequency observed at 917 cm⁻¹. nih.gov
Table 1: Selected Bond Lengths and Angles for (MesPDPPh)UO₂(THF)
| Parameter | Value |
| U(1)–O(1) Bond Length | 1.773(2) Å |
| U(1)–O(2) Bond Length | 1.774(2) Å |
| U–N Bond Lengths | 2.367(3) - 2.504(3) Å |
| U–O(THF) Bond Length | 2.408(2) Å |
| O(1)–U(1)–O(2) Bond Angle | 174.67(11)° |
| Data sourced from Inorganic Chemistry, 2022. acs.org |
Zinc(II) Porphyrin Complexes with Meso-Mesityl Substitution
The incorporation of 2,4,6-trimethylphenyl (mesityl) groups at the meso positions of a porphyrin ring significantly influences the properties of the resulting zinc(II) complexes. These bulky substituents create steric hindrance, which can affect the planarity of the porphyrin macrocycle and the coordination environment of the central zinc ion. nih.govmdpi.com
The synthesis of zinc(II) porphyrins with meso-mesityl substitution is often achieved through the condensation of pyrrole with the corresponding aldehyde, followed by metallation with a zinc salt like zinc(II) acetate (B1210297). nih.govgaacademy.org The bulky mesityl groups create "pockets" above and below the porphyrin plane. nih.gov
In many zinc(II) meso-substituted porphyrins, the zinc atom adopts a square-planar coordination geometry, lying within the plane of the four pyrrole nitrogen atoms. mdpi.com However, due to the steric bulk of the meso-mesityl groups, the porphyrin macrocycle can exhibit deviations from planarity. mdpi.com The meso-phenyl rings are typically not perpendicular to the porphyrin plane. mdpi.com
The presence of bulky substituents can also influence the coordination of axial ligands to the zinc center. nih.gov For instance, in some zinc(II) bis-pocket porphyrins with meso-aryl substituents, coordination of a water molecule as an axial ligand has been observed, leading to a five-coordinate geometry where the zinc atom is displaced from the porphyrin plane. nih.gov The study of these complexes is relevant for applications in photodynamic therapy, as the incorporation of diamagnetic metals like zinc can lead to a long-lived triplet state, which is crucial for efficient photosensitization. researchgate.net
Table 2: Structural Features of a Representative Zinc(II) Meso-Tetraphenylporphyrin
| Structural Feature | Observation |
| Coordination Geometry | Ideal square-planar |
| Zn Atom Position | In the plane of the four pyrrole-nitrogen atoms |
| N-Zn-N Bond Angles | ~90° |
| Porphyrin Macrocycle | "Perfectly flat" with no apparent distortion |
| Meso-Substituted Benzene Rings | Not perpendicular to the macrocycle plane (dihedral angles of 78.4° and 79.2°) |
| Data from a study on a zinc porphyrin functionalized by tert-butylphenyl groups, which provides insight into the general structural features of meso-substituted zinc porphyrins. mdpi.com |
Influence of the 2,4,6-Trimethylphenyl Group on Metal Coordination Geometry and Electronic Structure
The 2,4,6-trimethylphenyl group, due to its significant steric bulk, exerts a profound influence on the coordination geometry and electronic structure of metal complexes.
Distorted Geometries Induced by Steric Bulk
The spatial arrangement of ligands around a central metal atom, known as coordination geometry, often deviates from idealized geometries in real-world complexes. numberanalytics.com One of the primary causes for such distortions is steric effects, where repulsions between bulky ligands lead to altered bond angles and distances. numberanalytics.comfiveable.me
The 2,4,6-trimethylphenyl substituent is a classic example of a bulky group that induces steric hindrance. fiveable.me This steric crowding can force a coordination complex to adopt a distorted geometry to minimize ligand-ligand repulsions. numberanalytics.com For example, in the aforementioned uranyl complex with a pyridine dipyrrolide ligand bearing two 2,4,6-trimethylphenyl groups, the rigid pincer ligand enforces a distorted octahedral geometry around the uranium atom. nih.govacs.orgresearchgate.net
The extent of distortion is dependent on several factors, including the size of the metal ion, the number and nature of the other ligands, and the flexibility of the ligand backbone. rsc.orgacs.org In some cases, extreme steric bulk can lead to unusual coordination numbers or geometries that would not be observed with less sterically demanding ligands. acs.org These distortions are not merely structural curiosities; they can significantly impact the physical and chemical properties of the complex, including its reactivity and spectroscopic signatures. numberanalytics.comfiveable.me
Spin State Modulation in Transition Metal Complexes
The electronic spin state of a transition metal complex is determined by the balance between the ligand field splitting energy and the electron spin-pairing energy. rsc.org The steric bulk of ligands can play a crucial role in modulating this balance and, consequently, the spin state of the metal center. researchgate.net
Increasing the steric bulk of ligands can lead to intramolecular crowding, which in turn can cause an increase in the metal-ligand bond distances. researchgate.net Longer metal-ligand bonds result in a weaker ligand field, which can stabilize a high-spin state or induce a spin-crossover phenomenon. researchgate.net The 2,4,6-trimethylphenyl group, with its significant steric presence, can therefore be instrumental in influencing the spin state of a transition metal complex.
While specific studies detailing spin state modulation directly by a simple this compound ligand are not prevalent in the provided search results, the general principle is well-established in coordination chemistry. researchgate.netacs.org The choice of ligands and their substituents is a key strategy for tuning the magnetic properties of transition metal complexes for applications in areas such as molecular magnetism and catalysis. rsc.orgacs.org
Supramolecular Architectures in Coordination Compounds
Intermolecular C–H...π(arene) Hydrogen Bonding Networks
Among the various non-covalent interactions, the C–H...π interaction, a type of weak hydrogen bond, is recognized as a significant force in the self-assembly of molecules. rsc.org In this interaction, a C-H bond acts as a hydrogen bond donor, and a π-system, such as an aromatic ring, serves as the acceptor. rsc.org
Coordination complexes containing the 2,4,6-trimethylphenyl group are well-suited to participate in C–H...π(arene) hydrogen bonding. The aromatic ring of the trimethylphenyl group can act as a π-acceptor, while C-H bonds from adjacent molecules can act as donors. These interactions can lead to the formation of extended one-, two-, or three-dimensional networks in the solid state. rsc.org
The controlled distortion of ligand frameworks can influence the formation of these supramolecular assemblies. researchgate.net The specific geometry of the coordination complex, dictated in part by the steric bulk of the 2,4,6-trimethylphenyl group, can pre-organize the molecules in a way that favors the formation of specific C–H...π hydrogen bonding patterns. researchgate.net This interplay between intramolecular geometry and intermolecular interactions is a powerful tool in crystal engineering, allowing for the design of materials with specific structures and properties. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound derivatives in solution. uobasrah.edu.iq It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. uobasrah.edu.iq
One-dimensional ¹H and ¹³C NMR spectroscopy are the initial and most crucial tools for determining the fundamental structure of this compound derivatives. uobasrah.edu.iqlibretexts.org
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals are observed for the pyrrole ring protons, the mesityl group protons, and any substituents. The chemical shifts (δ) of the pyrrole protons are influenced by the aromaticity of the ring and the nature of the substituents. ipb.pt For instance, the α-hydrogens of the pyrrole ring typically appear at a lower field compared to the β-hydrogens due to the ring's aromatic character. ipb.pt The integration of the signals provides the ratio of the number of protons of each type. Spin-spin coupling between adjacent protons gives rise to signal splitting, which reveals connectivity information.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. For example, the sp² hybridized carbons of the pyrrole and mesityl rings will have characteristic chemical shifts in the aromatic region of the spectrum. The presence of electron-donating or electron-withdrawing groups on the pyrrole or mesityl ring will cause predictable upfield or downfield shifts of the corresponding carbon signals. For instance, in poly[(2,5-diyl pyrrole 2-pyrrolyl methine)], the signal at 111.363 ppm corresponds to the –C=C– of the pyrrole, and signals at 122.327, 127.491, 132.870, and 179.677 ppm are attributed to the C=C of the pyrrole rings. jos.ac.cn
A representative table of ¹H and ¹³C NMR data for a substituted pyrrole is provided below. Please note that specific chemical shifts can vary depending on the solvent and the specific substituents present on the this compound core. ipb.ptrsc.org
| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrrole N-H | Variable | - |
| Pyrrole C-H | 6.0 - 7.5 | 100 - 140 |
| Mesityl C-H | ~6.9 | ~130 |
| Mesityl C | - | 135 - 140 |
| Mesityl CH₃ | ~2.3 (para), ~2.0 (ortho) | ~21 |
| Note: This is a generalized representation. Actual values will vary based on the specific derivative and experimental conditions. |
To overcome the limitations of one-dimensional NMR, particularly in complex molecules where signal overlap is common, a variety of advanced NMR techniques are employed. nih.gov
Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals. nih.gov
COSY spectra reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.
HSQC spectra correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.
Variable Temperature (VT) NMR: VT-NMR is a dynamic NMR technique used to study processes that occur on the NMR timescale, such as conformational changes or chemical exchange. numberanalytics.comox.ac.ukyoutube.com For this compound derivatives, VT-NMR can be used to study the rotation of the mesityl group relative to the pyrrole ring. At low temperatures, this rotation may be slow enough to result in distinct signals for the ortho-methyl groups of the mesityl ring, which become equivalent at higher temperatures as the rotation becomes faster. youtube.com The coalescence temperature, where the two signals merge, can be used to calculate the energy barrier for this rotation. youtube.comweizmann.ac.il
When this compound is incorporated into molecules containing other NMR-active nuclei, such as boron, fluorine, or phosphorus, heteronuclear NMR becomes a powerful tool for characterization. nih.gov
¹¹B NMR: Boron-containing derivatives of this compound, such as those used in the formation of BODIPY dyes, can be studied using ¹¹B NMR. The chemical shift and line shape of the ¹¹B signal provide information about the coordination environment of the boron atom.
¹⁹F NMR: For fluorinated derivatives, ¹⁹F NMR is an extremely sensitive technique with a wide chemical shift range, making it ideal for detecting subtle changes in the electronic environment. nih.govnih.govresearchgate.netchemrxiv.orgresearchgate.net The presence of fluorine atoms can also be used as a probe to study interactions with other molecules. nih.gov
³¹P NMR: In cases where the pyrrole derivative is functionalized with a phosphorus-containing group, such as a phosphine (B1218219), ³¹P NMR is used to characterize the phosphorus center and its coordination chemistry. nih.gov
While not directly focused on this compound itself, deuterium (B1214612) (²H) NMR has proven to be a valuable tool for understanding mechanistic details in larger systems where this moiety is often a key component, such as porphyrins. electronicsandbooks.comosti.govacs.orgnih.gov Porphyrins can undergo tautomerism, which involves the movement of the inner protons. acs.orgfu-berlin.de By selectively replacing protons with deuterium, ²H NMR can be used to study the kinetics and mechanism of this tautomerization process. acs.orgfu-berlin.de This is particularly useful for paramagnetic species where proton NMR signals may be excessively broadened. electronicsandbooks.comosti.gov The insights gained from these studies can be extrapolated to understand the behavior of the this compound unit within the larger porphyrin macrocycle.
X-ray Crystallography for Absolute Structure Determination
While NMR provides detailed information about the structure in solution, X-ray crystallography provides the definitive, solid-state structure of a molecule.
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net To perform this technique, a suitable single crystal of the this compound derivative is grown. This crystal is then irradiated with X-rays, and the diffraction pattern produced is analyzed to generate an electron density map, from which the positions of the atoms can be determined.
This technique provides a wealth of information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule. For example, in bis(mesityl)(pyrrol-1-yl)borane, the N-B bond is 1.4425 (15) Å long. nih.gov
Torsional angles: The dihedral angles between different parts of the molecule, which define its conformation in the solid state.
Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing information about hydrogen bonding, π-π stacking, and other non-covalent interactions.
Absolute stereochemistry: For chiral molecules, X-ray crystallography can determine the absolute configuration of the stereocenters.
The crystal structure of bis(mesityl)(pyrrol-1-yl)borane shows that the bonding at both the boron and nitrogen atoms is nearly planar, with an angle of 16.13 (8)° between these two planes. nih.gov The planes of the two mesityl groups are at angles of 58.53 (3)° and 61.46 (4)° to the boron atom's bonding plane. nih.gov
| Compound | N-B Bond Length (Å) | Interplanar Angle (N/B planes) (°) | Reference |
| bis(mesityl)(pyrrol-1-yl)borane | 1.4425 (15) | 16.13 (8) | nih.gov |
| bis(pentafluorophenyl)(pyrrol-1-yl)borane | 1.4094 (9) | - | nih.gov |
| 2,5-Di(2'-thienyl)pyrrol-1-yl dimesitylborane | 1.472 (7) | 35.1 | nih.gov |
| Carbazole analogue 8 | 1.442 (3) | 23.1 | nih.gov |
| Carbazole analogue 9 | 1.440 (3) | 27.9 | nih.gov |
This crystallographic data is invaluable for understanding the steric and electronic effects of the 2,4,6-trimethylphenyl group on the properties and reactivity of the pyrrole ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of this compound derivatives. Through various ionization techniques, molecules are converted into gas-phase ions, which are then separated based on their mass-to-charge ratio (m/z), providing a precise molecular fingerprint.
High-resolution mass spectrometry (HRMS) is pivotal for the unambiguous determination of the elemental composition of this compound. By measuring the m/z ratio to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For the parent compound, this compound, the exact mass can be calculated and compared with the experimentally determined value to confirm its identity. nih.govchemicalbook.com
Table 1: Theoretical Exact Mass for this compound
| Compound | Formula | Monoisotopic Mass (Da) |
|---|
Data sourced from PubChem CID 12139298. nih.gov
The high accuracy of HRMS is crucial for differentiating between potential isobaric interferences and confirming the successful synthesis of the target molecule.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing pyrrole derivatives, allowing for their ionization with minimal fragmentation. rsc.orgrsc.org In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desorbed into the gas phase. This method is often coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation, providing valuable structural information. rsc.orgnih.gov
For 2-arylpyrrole derivatives, studies have shown that fragmentation pathways are significantly influenced by the nature of the substituents. nih.gov In the positive ion mode, the protonated molecule [M+H]⁺ is typically the base peak. Subsequent fragmentation (MS²) of this ion can lead to characteristic losses. For this compound, the key fragmentation pathways would likely involve the cleavage of the bond between the pyrrole and the trimethylphenyl ring, as well as fragmentation within the trimethylphenyl moiety itself.
Table 2: Predicted ESI-MS Fragmentation for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| 186.128 [M+H]⁺ | 119.086 [C₉H₁₁]⁺ | C₄H₅N (Pyrrole) |
| 186.128 [M+H]⁺ | 68.050 [C₄H₆N]⁺ | C₉H₁₀ (Trimethylbenzene) |
| 119.086 [C₉H₁₁]⁺ | 104.062 [C₈H₈]⁺ | CH₃ |
The study of these fragmentation patterns is crucial for the structural elucidation of novel derivatives and for identifying unknown compounds in complex mixtures. nih.gov
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is highly effective for the analysis of a wide range of molecules, including those that are non-volatile and thermally labile. nih.govnih.gov In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. nih.gov
While often used for large biomolecules, MALDI-TOF is also applicable to the analysis of organic molecules like substituted pyrroles. nih.govresearchgate.net For this compound, MALDI-TOF would be expected to produce a strong signal for the molecular ion [M]⁺ or protonated molecule [M+H]⁺, depending on the matrix used. This technique is particularly useful for obtaining rapid and accurate molecular weight information. The choice of matrix is critical to avoid interference from matrix-related ions in the low mass range. nih.gov
Electronic Absorption (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of this compound is characterized by electronic transitions within the pyrrole and trimethylphenyl chromophores, as well as transitions involving the conjugated system formed by the two rings. The pyrrole ring itself exhibits π → π* transitions. researchgate.netresearchgate.net The attachment of the trimethylphenyl group at the 2-position extends the conjugation, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrrole.
The steric hindrance caused by the ortho-methyl groups on the phenyl ring can influence the planarity between the two rings, thereby affecting the extent of π-conjugation and the position and intensity of the absorption bands. Twisting of the bond between the two rings would decrease the orbital overlap, potentially leading to a hypsochromic (blue) shift compared to a more planar analogue.
Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition | Expected λ (nm) | Chromophore |
|---|---|---|
| π → π* | ~210-230 | Pyrrole ring |
These transitions are sensitive to the solvent polarity, with polar solvents often causing shifts in the absorption maxima due to differential stabilization of the ground and excited states. wikipedia.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The key expected vibrational frequencies are associated with the N-H bond of the pyrrole ring, the aromatic C-H and C=C bonds of both rings, and the aliphatic C-H bonds of the methyl groups.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 | N-H stretch | Pyrrole |
| 3100-3000 | C-H stretch | Aromatic (Pyrrole & Phenyl) |
| 2960-2850 | C-H stretch | Aliphatic (Methyl) |
| 1600-1450 | C=C stretch | Aromatic (Pyrrole & Phenyl) |
| 1465 & 1375 | C-H bend | Aliphatic (Methyl) |
Data compiled from general IR correlation tables and spectra of related compounds. researchgate.netnist.govnist.gov
The N-H stretching vibration of the pyrrole ring typically appears as a relatively sharp band around 3400 cm⁻¹. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are found just below this value. The C=C stretching vibrations of the aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the aromatic rings.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is uniquely suited for the study of paramagnetic systems, such as free radicals or transition metal complexes. For derivatives of this compound, EPR spectroscopy becomes an indispensable tool when these molecules are converted into paramagnetic species, for instance, through oxidation to form radical cations.
The generation of the radical cation of an arylpyrrole, such as this compound, can be achieved through chemical or electrochemical oxidation. rsc.orgrsc.org Once formed, the unpaired electron is delocalized over the π-system of the molecule. The EPR spectrum provides detailed information about the electronic structure of this radical cation. The key parameters obtained from an EPR spectrum are the g-value and the hyperfine coupling constants (hfcs).
The g-value is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron. For organic radicals, g-values are typically close to that of the free electron (g ≈ 2.0023). nih.gov Deviations from this value can give insight into the extent of spin-orbit coupling.
Hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei (like ¹H and ¹⁴N). The resulting splitting pattern and the magnitude of the coupling constants reveal the distribution of the unpaired electron's spin density across the molecule. In the case of the this compound radical cation, significant hyperfine couplings are expected to the pyrrole ¹⁴N nucleus and the various ¹H nuclei on both the pyrrole and trimethylphenyl rings.
For example, studies on the radical cations of similar 2,5-disubstituted pyrroles, such as 2,5-diphenylpyrrole, have been successfully conducted. rsc.org The analysis of their EPR spectra allows for the determination of the spin density at different positions. For the this compound radical cation, the sterically bulky trimethylphenyl (mesityl) group forces a twisted conformation between the pyrrole and phenyl rings. This dihedral angle significantly influences the extent of π-conjugation and, consequently, the spin density distribution, which would be reflected in the hyperfine coupling constants.
High-field EPR can be particularly useful for resolving complex spectra and accurately determining g-anisotropy, providing more detailed information about the radical's structure and environment, especially in frozen solutions or solid matrices. nih.govnih.gov
| Parameter | Nucleus | Expected Value Range for Arylpyrrole Radical Cations | Notes |
| g-value | - | 2.0025 - 2.0035 | Sensitive to the electronic structure and heteroatom. |
| Hyperfine Coupling (a) | ¹⁴N (pyrrole) | 0.3 - 0.5 mT | Indicates significant spin density on the nitrogen atom. |
| Hyperfine Coupling (a) | ¹H (pyrrole C-H) | 0.2 - 0.6 mT | Depends on the position (α or β) and spin density. |
| Hyperfine Coupling (a) | ¹H (mesityl methyl) | < 0.1 mT | Smaller coupling due to insulation from the π-system. |
| Hyperfine Coupling (a) | ¹H (mesityl ring) | 0.05 - 0.2 mT | Dependent on the dihedral angle and spin delocalization. |
| This table presents illustrative data based on typical values observed for related arylpyrrole radical cations. Actual values for this compound would require experimental measurement. |
Integrated Spectroscopic Analysis and Computer-Assisted Structure Elucidation (CASE)
The unambiguous structure determination of complex organic molecules like derivatives of this compound relies on the integration of various spectroscopic techniques. While individual methods like NMR, Mass Spectrometry (MS), and IR spectroscopy provide crucial pieces of the structural puzzle, Computer-Assisted Structure Elucidation (CASE) systems offer a powerful approach to combine this data, eliminate human bias, and systematically determine the correct constitution. acs.orgrsc.org
CASE expert systems, such as ACD/Structure Elucidator, are designed to solve structural problems based on a set of spectroscopic constraints. acdlabs.com The process is particularly valuable for novel derivatives or when spectral data is complex and ambiguous. The primary input for most CASE systems is 1D and 2D NMR data, which provides the carbon skeleton and atom connectivity. nih.gov
The typical workflow for a CASE analysis of a new this compound derivative would be as follows:
Data Input : The molecular formula is determined by high-resolution mass spectrometry (HRMS). All available 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) spectra are loaded into the software.
Molecular Connectivity Diagram (MCD) Generation : The software, or the user, creates a Molecular Connectivity Diagram (MCD). acs.org This diagram visually represents all known structural fragments and their connections based on the input correlations. For a this compound derivative, fragments would include the substituted pyrrole ring and the trimethylphenyl group, with correlations from HMBC data linking them.
Structure Generation : The CASE program uses a sophisticated algorithm to generate all possible isomeric structures that are consistent with the molecular formula and the MCD. The sterically hindered nature of the trimethylphenyl group can be a key constraint. researchgate.net
Spectral Prediction and Ranking : For each candidate structure, the software predicts the corresponding NMR spectra (e.g., ¹³C chemical shifts) using empirical databases and algorithms. acdlabs.com
Structure Ranking and Verification : The generated structures are ranked by comparing the predicted spectra with the experimental data. The structure with the best fit is proposed as the most probable candidate. Any inconsistencies or alternative solutions are highlighted, prompting further investigation or experiments. rsc.org
This integrated approach ensures that all correlations are considered simultaneously, minimizing the risk of overlooking subtle spectral features that might lead to an incorrect assignment.
| Data Type | Information Provided for CASE | Example for this compound |
| Molecular Formula (HRMS) | C₁₃H₁₅N | Defines the elemental composition and constrains possible structures. |
| ¹³C NMR | Carbon chemical shifts and types (C, CH, CH₂, CH₃) | Signals for 4 pyrrole carbons, 6 aromatic carbons, 3 methyl carbons, and the substituted aromatic carbon. |
| ¹H NMR | Proton chemical shifts, integrals, and multiplicities | Signals for pyrrole N-H and C-H, aromatic C-H, and methyl protons. |
| COSY | ¹H-¹H spin-spin coupling networks | Correlations between adjacent protons on the pyrrole ring (if applicable). |
| HSQC | Direct ¹H-¹³C one-bond correlations | Connects each proton to its directly attached carbon atom. |
| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Key for connecting the pyrrole ring to the trimethylphenyl ring and establishing substituent positions. |
| This table illustrates the type of data from standard spectroscopic methods that would be used as input for a CASE system to elucidate the structure of the title compound. |
Conclusion
2-(2,4,6-Trimethylphenyl)pyrrole stands as a compelling example of how steric engineering can be used to design ligands with unique properties. While its synthesis can be achieved through established organic reactions, its true potential lies in its application in coordination chemistry and catalysis. The bulky mesityl group imparts significant steric hindrance, which can be harnessed to control the reactivity and selectivity of metal complexes. The demonstrated utility of its transition metal complexes in olefin polymerization highlights the promising future of this and related sterically encumbered pyrrole-based ligands in the development of novel catalysts for the synthesis of advanced materials. Further research into the synthesis, characterization, and catalytic applications of a wider range of metal complexes of this compound is warranted to fully unlock its potential.
Theoretical and Computational Chemistry Studies of 2 2,4,6 Trimethylphenyl Pyrrole Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the properties of pyrrole-containing systems. DFT calculations balance computational cost and accuracy, making them suitable for a range of investigations from ground-state geometries to reaction pathways.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. For 2-(2,4,6-trimethylphenyl)pyrrole, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
A key structural feature of this molecule is the dihedral angle between the pyrrole (B145914) ring and the 2,4,6-trimethylphenyl (mesityl) group. Due to steric hindrance from the ortho-methyl groups on the phenyl ring, a planar conformation is highly unlikely. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p) or larger, are employed to determine the equilibrium torsional angle. nih.gov This rotation influences the degree of π-conjugation between the two rings, which in turn affects the electronic and spectroscopic properties. Studies on similarly hindered biaryl systems reveal that the ground state is a twisted conformation. The process involves starting with various initial dihedral angles and allowing the geometry to relax to the nearest local or global energy minimum. The resulting optimized structure provides the foundation for all subsequent calculations. nih.gov
For example, a computational study on a complex molecule containing a 2,4,6-trimethylphenyl group successfully used the B3LYP/6-311G(d, p) level of theory to calculate its optimized geometry, which was found to be in good agreement with experimental data. researchgate.net A similar approach for this compound would elucidate the precise rotational barrier and the preferred orientation of the two rings. nih.govmdpi.com
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). libretexts.org These orbitals are crucial as the HOMO acts as an electron donor and the LUMO as an electron acceptor, defining the molecule's reactivity and electronic transition properties. libretexts.orgresearchgate.net
DFT calculations provide detailed information about the energy levels and spatial distribution of these orbitals. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO may have significant contributions from both the pyrrole and the trimethylphenyl moieties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. frontiersin.orgnih.gov
Analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) or Mulliken population analysis, reveals the partial atomic charges on each atom. This information helps identify nucleophilic and electrophilic sites within the molecule, further explaining its reactivity patterns. In this compound, the nitrogen atom of the pyrrole ring is expected to carry a partial negative charge, making it a potential site for electrophilic attack.
This table presents hypothetical yet representative data for typical pyrrole derivatives to illustrate the outputs of FMO analysis.
DFT calculations are highly effective in predicting spectroscopic properties. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C chemical shifts. researchgate.net These predicted shifts, when compared to experimental spectra, can confirm the molecular structure and aid in the assignment of complex spectra. pearson.comarxiv.orgnih.govresearchgate.net For this compound, calculations would predict distinct signals for the pyrrole protons, the aromatic proton on the mesityl ring, and the methyl group protons, taking into account the shielding and deshielding effects arising from the molecule's specific conformation. researchgate.netnih.gov
Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). frontiersin.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). nih.gov These calculations help interpret the observed peaks in an experimental UV-Vis spectrum, assigning them to specific electronic transitions, such as π→π* transitions within the conjugated system. researchgate.net
Data in the table is illustrative, based on findings for complex heterocyclic systems containing substituted phenyl rings, to show the typical accuracy of DFT predictions. researchgate.net
DFT is instrumental in exploring the mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. researchgate.net For this compound, this could involve studying electrophilic substitution reactions on the pyrrole ring or reactions involving the N-H bond.
For instance, the mechanism of protonation can be studied by modeling the approach of an acid like H₃O⁺ to different sites on the molecule and calculating the energy barriers for each path. researchgate.net The calculations would likely confirm that electrophilic attack is favored at the α-carbon of the pyrrole ring, a known characteristic of pyrrole chemistry. By calculating the Gibbs free energy (ΔG) for each step, the thermodynamic feasibility and spontaneity of a proposed mechanism can be evaluated. mdpi.com
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are critical for understanding molecular packing in the solid state and intermolecular interactions in solution. While this compound has a hydrogen bond donor (the N-H group), its bulky nature also leads to significant dispersion interactions.
Advanced computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. nih.gov This technique maps the different types of close contacts in a crystal lattice, highlighting the most significant interactions that stabilize the structure. For this molecule, analysis would likely reveal important H···H, C-H···π, and N-H···π interactions, providing a detailed picture of how the molecules interact with each other. nih.gov
Molecular Docking Simulations to Investigate Ligand-Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. bioinformation.net Although specific docking studies for this compound are not widely reported, the general methodology can be described. Pyrrole derivatives are known to be scaffolds for compounds with diverse biological activities, including as inhibitors of enzymes like enoyl-acyl carrier protein reductase (ENR) and various kinases. vlifesciences.comnih.govnih.govresearchgate.netnih.gov
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule would be computationally "placed" into the active site of the enzyme. A scoring function then evaluates thousands of possible binding poses, ranking them based on their predicted binding affinity. bioinformation.netvlifesciences.com
The results of a docking simulation would identify the key interactions—such as hydrogen bonds between the pyrrole N-H group and amino acid residues, or hydrophobic interactions involving the trimethylphenyl group—that stabilize the ligand-receptor complex. nih.gov This information is invaluable for structure-based drug design, suggesting chemical modifications to the ligand that could enhance its binding affinity and biological activity.
In-Depth Analysis of this compound Remains Elusive in Computational Chemistry Studies
While computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for investigating the electronic structure and reactivity of organic molecules, it appears that the specific compound this compound, also known as 2-mesitylpyrrole, has not been a direct subject of such in-depth computational analysis regarding the impact of various substituents.
Quantum chemical models are instrumental in predicting how the addition of different functional groups to a core molecule can alter its behavior. These models can elucidate changes in:
Electronic Properties: such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding a molecule's ability to donate or accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.
Reactivity Descriptors: including chemical potential, hardness, softness, and the electrophilicity index. These parameters provide a quantitative measure of a molecule's reactivity towards other chemical species.
Spectroscopic Properties: by simulating UV-Vis and other spectra, which can predict how substituents will shift the absorption and emission of light.
Molecular Geometry and Steric Effects: by calculating bond lengths, bond angles, and dihedral angles. In the case of this compound, the bulky trimethylphenyl (mesityl) group is expected to have a significant steric influence on the pyrrole ring, affecting its planarity and interaction with other molecules.
General computational studies on substituted pyrroles and other aromatic systems have established that electron-donating groups (like -NH2, -OH, -OCH3) tend to increase the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (such as -NO2, -CN, -CF3) typically lower the LUMO energy, enhancing the molecule's electrophilicity.
However, without specific research focused on the this compound scaffold, any discussion of substituent effects would be purely speculative and not based on the detailed, data-driven analysis requested. The interplay between the electronic effects of a substituent and the inherent steric hindrance of the mesityl group would be a key area of interest for such a study.
The absence of dedicated computational studies on this particular compound means that data tables illustrating the calculated effects of different substituents on its properties cannot be generated at this time. Further experimental and theoretical research is needed to fill this knowledge gap in the chemical literature.
Applications of 2 2,4,6 Trimethylphenyl Pyrrole and Its Functionalized Derivatives in Advanced Materials and Catalysis
Components in Opto-Electronic and Photonic Materials
Materials for Organic Light-Emitting Diodes (OLEDs)
While 2-(2,4,6-trimethylphenyl)pyrrole itself is primarily a precursor, its derivatives, particularly porphyrins and related structures like diketopyrrolopyrroles (DPP), have significant applications in the field of Organic Light-Emitting Diodes (OLEDs). Pyrrole-based structures are integral to the development of advanced materials for optoelectronic devices. jmaterenvironsci.com
Diketopyrrolopyrrole (DPP) derivatives, which share the pyrrole (B145914) core, are extensively studied for their strong electron-withdrawing properties, high charge carrier mobility, and excellent thermal and photostability. frontiersin.orgnih.gov These characteristics make them suitable as emitters in OLEDs. For instance, OLEDs using phenyl-, furanyl-, and thienyl-flanked DPP emitters have demonstrated high external quantum efficiencies (EQE) of up to 12.1%. frontiersin.orgnih.gov The strong intermolecular π-π interactions of the DPP core contribute to high charge mobility, a crucial factor for efficient OLED performance. acs.org Solution-processed OLEDs using a dithiophenyl diketopyrrolopyrrole (DT-DPP) derivative have achieved a high EQE of 2.6% with very high luminance. nih.gov
Porphyrin derivatives, synthesized from pyrrole precursors, are also key materials in OLED technology, often used as phosphorescent emitters. wikipedia.org Phosphorescent OLEDs (PHOLEDs) can achieve internal quantum efficiencies approaching 100% by harvesting both singlet and triplet excitons. wikipedia.org Ethyne-linked zinc(II) porphyrin oligomers, when blended into a polymer matrix, have been shown to be intense near-infrared (NIR) emitters. nih.govrsc.org OLEDs fabricated with these blends as the emissive layer have achieved notable EQEs of up to 2.5% for NIR emission, highlighting the potential of porphyrin systems in specialized optoelectronics. nih.govrsc.org The use of phosphorescent sensitizers in conjunction with fluorescent emitters in synergistic sensitization architectures has led to record-high EQEs in ultrathin fluorescent OLEDs. acs.org The design of novel heteroaromatic systems based on pyrrole structures continues to be a promising avenue for developing the next generation of efficient OLED emitters. rsc.orgnih.gov
Development of Porphyrinoid Systems with Mesityl Substituents
The sterically hindered precursor, this compound, is fundamental to constructing porphyrinoid systems featuring mesityl (2,4,6-trimethylphenyl) groups at the meso-positions. These bulky substituents are crucial in modulating the chemical and physical properties of the resulting porphyrin macrocycle.
Design and Synthesis of Meso-Tetrakis(2,4,6-trimethylphenyl)porphyrin (TMP) and its Metallated Complexes
The quintessential example of a porphyrin with mesityl substituents is meso-tetrakis(2,4,6-trimethylphenyl)porphyrin (H₂TMP). Its synthesis is a cornerstone of advanced porphyrin chemistry.
Design and Synthesis: The most common and efficient method for synthesizing meso-substituted porphyrins like H₂TMP is the Lindsey synthesis. chem-station.comacs.org This two-step, one-flask procedure operates under mild, room-temperature conditions, which is an improvement over older methods that required high temperatures. nih.govufl.edu The synthesis involves the acid-catalyzed condensation of pyrrole with 2,4,6-trimethylbenzaldehyde (B22134) to form the corresponding porphyrinogen, followed by oxidation with an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the final porphyrin. acs.orgnih.govufl.edu While effective, the reaction requires high dilution to minimize the formation of oligomeric side products. chem-station.com Variations of this method have been developed to improve yields and simplify purification. worldscientific.comulisboa.pt
The introduction of the bulky mesityl groups at the four meso positions creates a well-defined, sterically protected environment on both faces of the porphyrin macrocycle, often referred to as a "bis-pocket" porphyrin. acs.org
Metallated Complexes: The free-base porphyrin, H₂TMP, can be readily metallated by reacting it with various metal salts to introduce a metal ion into the central cavity. This process is crucial as the coordinated metal significantly influences the catalytic and photophysical properties of the molecule. Several metallated complexes of TMP have been synthesized and characterized.
| Metallated TMP Complex | CAS Number | Molecular Formula | Application/Field of Interest |
| Co(II) meso-Tetra (2,4,6-trimethylphenyl) porphine | 109533-33-7 | C₅₆H₅₂CoN₄ | Catalysis (C-H amination, radical polymerization) frontierspecialtychemicals.com |
| Ni(II) meso-Tetra (2,4,6-trimethylphenyl) porphine | 109533-32-6 | C₅₆H₅₂N₄Ni | Synthetic Porphyrins, Catalysis frontierspecialtychemicals.com |
| Zn(II) meso-Tetra (2,4,6-trimethylphenyl) porphine | 104025-54-9 | C₅₆H₅₂N₄Zn | Sensors, Photophysics researchgate.netfrontierspecialtychemicals.com |
| Ru(meso-tetrakis(2,4,6-trimethylphenyl)porphyrin)(i-PrSH)₂ | 1357363-77-9 | C₆₂H₆₈N₄RuS₂ | Synthetic Porphyrins lookchem.com |
The synthesis of these complexes typically involves refluxing the free-base porphyrin with a metal salt (e.g., Zn(OAc)₂, CoCl₂) in a suitable solvent like DMF or chloroform/methanol. researchgate.net
Functionalization Strategies for Porphyrin Derivatives
Post-synthesis functionalization of the porphyrin macrocycle is a powerful tool for fine-tuning its properties for specific applications. acs.org Strategies can target the peripheral meso-substituents or the central metal atom.
Peripheral Functionalization : One effective method is the Suzuki-Miyaura cross-coupling reaction. acs.orgnih.gov This palladium-catalyzed reaction allows for the introduction of a wide variety of aryl groups onto the porphyrin framework. For example, by starting with a meso-brominated porphyrin, different boronic acids can be coupled to create complex, unsymmetrical porphyrins. nih.govresearchgate.netnih.gov Another strategy involves the regioselective nitration of the meso-phenyl groups using reagents like sodium nitrite (B80452) and trifluoroacetic acid (TFA). 20.210.105 The resulting nitro groups can be subsequently reduced to amino groups, which serve as versatile handles for further modification. 20.210.105
Axial Ligand Coordination : For metallated porphyrins, such as Zn(TMP), functionalization can be achieved by coordinating axial ligands to the central metal ion. For instance, reacting Zn(TMP) with 4,4'-bipyridine (B149096) results in a new complex where the bipyridine molecule acts as an axial ligand, which can modulate the material's properties. researchgate.net
Sulfonation : To enhance solubility in polar solvents, functional groups like trimethylsilyl (B98337) (TMS) can be introduced, which then allow for regioselective sulfonation. acs.orgnih.gov
Photophysical and Electrochemical Properties of Porphyrin-Based Materials
The electronic properties of porphyrins are highly tunable through chemical modification. scielo.br The introduction of substituents at the meso-positions, like the mesityl groups in TMP, as well as the nature of the central metal ion, profoundly impacts their photophysical and electrochemical behavior.
Photophysical Properties: Porphyrins exhibit strong absorption in the visible region, characterized by an intense Soret band (around 420 nm) and several weaker Q-bands at longer wavelengths. researchgate.net The position and intensity of these bands are sensitive to the substituents. Electron-donating or -withdrawing groups on the meso-phenyl rings can cause significant red-shifts in the absorption spectra. nih.govacs.org For example, studies comparing meso-tetrathienyl porphyrins to meso-tetraphenylporphyrin show that the nature of the meso-substituent affects the electronic communication with the porphyrin core. rug.nlresearchgate.net Porphyrins are also typically fluorescent, emitting light in the red to near-infrared region, a property that is exploited in applications like OLEDs. scielo.br
Electrochemical Properties: The redox behavior of porphyrins is crucial for their application in catalysis and electron transfer processes. These properties are commonly investigated using cyclic voltammetry. nih.govuc.pt The ease of oxidation and reduction of the porphyrin ring can be systematically altered by changing the substituents. acs.orgbowdoin.edu Electron-withdrawing groups generally make the porphyrin easier to reduce, while electron-donating groups make it easier to oxidize. mdpi.com The presence of bulky substituents like the mesityl groups in TMP can also induce non-planarity in the porphyrin macrocycle, which in turn influences the redox potentials. nih.govacs.org The HOMO-LUMO gap, a key parameter for electronic applications, decreases as the electron-withdrawing character of the substituents increases. nih.govacs.org
The following table summarizes the key electrochemical parameters for a series of para-substituted tetraphenylporphyrins, illustrating the influence of substituents on their redox potentials.
| Substituent (X in H₂T(p-X)PP) | First Oxidation E₁/₂ (V vs. SCE) | First Reduction E₁/₂ (V vs. SCE) |
| OCH₃ | 1.00 | -1.33 |
| CH₃ | 1.02 | -1.29 |
| H | 1.07 | -1.27 |
| F | 1.08 | -1.24 |
| Cl | 1.10 | -1.23 |
| Br | 1.11 | -1.22 |
| Data adapted from electrochemical studies on para-substituted tetraphenylporphyrins in non-aqueous media. acs.org |
These studies demonstrate that the electrochemical properties of porphyrins can be finely tuned, making them highly versatile components for advanced materials and catalytic systems. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
